5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one
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Overview
Description
5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one is a heterocyclic organic compound. It features a bromine atom, a hydroxyl group, and a trifluoromethyl group attached to an indolinone core. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with isatin derivatives, which are readily available or can be synthesized from aniline derivatives.
Aldol Reaction: An aldol reaction between isatin and α,β-unsaturated ketones, catalyzed by arginine, yields 3-substituted-3-hydroxy-2-oxindoles.
Trifluoromethylation: The trifluoromethyl group is introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to alcohols or amines.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic or neutral conditions.
Major Products
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indolinone derivatives.
Scientific Research Applications
5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer, antibacterial, and antiviral activities.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Materials Science: Investigated for its properties in organic electronics and as a building block for functional materials.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, altering their activity.
Receptor Binding: It interacts with specific receptors, modulating signal transduction pathways.
Molecular Targets: Targets include kinases, nuclear receptors, and other proteins involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-3-(trifluoromethyl)-2-oxindole: Lacks the bromine atom but shares the trifluoromethyl and hydroxyl groups.
5-bromo-3-ethynyl-3-hydroxy-2-oxindole: Contains an ethynyl group instead of the trifluoromethyl group.
Uniqueness
5-bromo-3-hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-indol-2-one is unique due to the combination of the bromine atom, hydroxyl group, and trifluoromethyl group on the indolinone core. This unique structure contributes to its distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
5-bromo-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3NO2/c10-4-1-2-6-5(3-4)8(16,7(15)14-6)9(11,12)13/h1-3,16H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDRRFVJGIVEETH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(C(=O)N2)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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